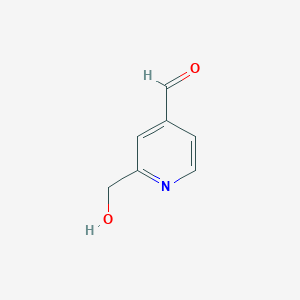

2-(Hydroxymethyl)isonicotinaldehyde

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine, a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are fundamental components in this field. researchgate.net Pyridine-based structures are integral to numerous biologically active molecules and are found in a significant number of pharmaceuticals approved by the FDA. nih.gov

Historical Perspectives on Isonicotinaldehyde Derivatives in Synthetic Research

Derivatives of isonicotinaldehyde, or 4-pyridinecarboxaldehyde, have a significant history in synthetic research, particularly in the field of medicinal chemistry. sigmaaldrich.comsigmaaldrich.com A notable early example is the investigation of thiosemicarbazones of isomeric pyridine carboxaldehydes for their therapeutic potential. google.com Research in the mid-20th century identified the thiosemicarbazone of isonicotinaldehyde as a potent agent against Mycobacterium tuberculosis. google.com

The synthesis of isonicotinaldehyde derivatives has evolved over time, with various methods developed to introduce or modify functional groups on the pyridine ring. These synthetic efforts have been driven by the need to create new compounds with specific biological activities or to serve as versatile intermediates in multi-step synthetic pathways. For instance, the synthesis of pyridine derivatives can be achieved through various named reactions, including the Chichibabin synthesis and the Gattermann-Skita synthesis. researchgate.net

Structural Significance of the Aldehyde and Hydroxymethyl Functionalities in Advanced Synthesis

The presence of both an aldehyde (-CHO) and a hydroxymethyl (-CH₂OH) group on the isonicotinaldehyde backbone provides significant opportunities for advanced synthetic strategies. These two functional groups possess distinct and complementary reactivities.

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in numerous carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and Grignard reactions. The aldehyde also serves as a key component in the formation of Schiff bases through condensation with primary amines. wikipedia.org

The hydroxymethyl group is a primary alcohol that can also be oxidized to an aldehyde or a carboxylic acid. It can undergo esterification and etherification reactions, and can be converted into a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. The hydroxymethyl radical (•CH₂OH) has also been studied for its reactions with various solutes. osti.gov

The juxtaposition of these two functional groups in 2-(Hydroxymethyl)isonicotinaldehyde allows for selective transformations, enabling the synthesis of a wide array of complex pyridine derivatives. This dual functionality is a key reason for its utility as a building block in the design and synthesis of novel organic compounds.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-(Hydroxymethyl)pyridine | C₆H₇NO | 109.13 | Contains a hydroxymethyl group at the 2-position of the pyridine ring. chemicalbook.com |

| Isonicotinaldehyde | C₆H₅NO | 107.11 | Also known as 4-pyridinecarboxaldehyde, it has an aldehyde group at the 4-position. sigmaaldrich.comsigmaaldrich.com |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | An isomer with a formyl group at the 2-position. wikipedia.orgnih.gov |

| 6-(Hydroxymethyl)-2-pyridinecarbaldehyde | C₇H₇NO₂ | 137.14 | Features both a hydroxymethyl and a carbaldehyde group on the pyridine ring. sigmaaldrich.com |

| Isonicotinaldehyde 1-oxide | C₆H₅NO₂ | 123.11 | The nitrogen of the pyridine ring is oxidized. nih.gov |

| 2-Hydroxyisonicotinic acid | C₆H₅NO₃ | 139.11 | Contains a hydroxyl and a carboxylic acid group. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROPODFXRVGCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268796 | |

| Record name | 2-(Hydroxymethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155873-00-9 | |

| Record name | 2-(Hydroxymethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155873-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxymethyl Isonicotinaldehyde

Chemo- and Regioselective Synthesis Routes from Pyridine (B92270) Precursors

The primary challenge in synthesizing 2-(hydroxymethyl)isonicotinaldehyde lies in the selective functionalization of the pyridine ring at the 2- and 4-positions. Starting from simple pyridine, direct and controlled introduction of a hydroxymethyl group at the C-2 position and a formyl group at the C-4 position is synthetically complex due to the similar reactivity of these positions.

A more viable strategy involves starting with a pre-functionalized pyridine, such as 2,4-lutidine (2,4-dimethylpyridine). The challenge then becomes the selective oxidation of the two methyl groups. One approach to achieve regioselectivity is to leverage the differential reactivity of the methyl groups. The methyl group at the 4-position is generally more susceptible to oxidation than the one at the 2-position. However, achieving selective oxidation to the desired functional groups—hydroxymethyl at C-2 and aldehyde at C-4—requires careful control of reaction conditions and the use of specific reagents.

Recent advancements in C-H functionalization offer promising routes. For instance, the use of blocking groups can direct functionalization to a specific position. A maleate-derived blocking group has been shown to enable controlled Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govchemrxiv.org This strategy could be adapted to first introduce a precursor to the aldehyde group at the 4-position, followed by functionalization of the 2-position.

Multi-step Synthetic Strategies Employing Convergent Approaches

A logical multi-step synthesis of this compound can be envisioned starting from 2,4-lutidine. A potential convergent synthetic pathway is outlined below:

Selective Oxidation of the 4-Methyl Group: The first step would involve the selective oxidation of the 4-methyl group of 2,4-lutidine to a carboxylic acid, yielding 2-methylisonicotinic acid. This transformation can be achieved using various oxidizing agents, with aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts being a notable method for the selective oxidation of methylpyridines to pyridinecarboxylic acids. researchgate.net

Protection of the Carboxylic Acid: The resulting carboxylic acid would then be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent its interference in the subsequent step.

Oxidation of the 2-Methyl Group: The next step would be the oxidation of the 2-methyl group to a hydroxymethyl group. This can be a challenging transformation, and may require initial halogenation of the methyl group followed by nucleophilic substitution with a hydroxide (B78521) source.

Deprotection and Reduction to Aldehyde: Finally, the protecting group on the carboxylic acid at the 4-position would be removed, and the acid would be selectively reduced to the aldehyde. This reduction can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

An alternative convergent approach could involve the synthesis of a 2-bromo-4-iodopyridine (B27774) derivative. researchgate.net This dihalogenated pyridine can then undergo selective cross-coupling reactions to introduce the desired functional groups in a controlled manner. For example, a Sonogashira or Suzuki coupling could be employed to introduce a carbon-based substituent at the 4-position, which can then be converted to an aldehyde, followed by functionalization at the 2-position.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemrxiv.orgacs.org In the context of synthesizing this compound, several strategies can be employed:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For the proposed synthesis from 2,4-lutidine, exploring aqueous conditions for the oxidation steps would be a key green improvement.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The use of catalytic NHPI for aerobic oxidation is a prime example of this principle. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

A greener synthetic route could involve the enzymatic oxidation of the methyl groups. Biocatalysis often proceeds with high chemo- and regioselectivity under mild conditions, significantly reducing the environmental footprint of the synthesis.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The multi-step synthesis of this compound could be adapted to a continuous flow process.

Each step of the synthesis—selective oxidation, protection, further oxidation, and reduction—could be performed in a dedicated flow reactor module. The output from one reactor would be directly fed into the next, eliminating the need for isolation and purification of intermediates, which often leads to significant waste generation.

For instance, the selective aerobic oxidation of the 4-methyl group of 2,4-lutidine could be performed in a packed-bed reactor containing an immobilized catalyst. The subsequent protection and oxidation steps could also be carried out in continuous flow, with reagents being mixed in-line. The final reduction to the aldehyde, which often requires precise temperature control, would greatly benefit from the superior heat exchange capabilities of microreactors.

Catalytic Approaches for the Formation of the Isonicotinaldehyde Core and its Hydroxymethyl Group

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction of the disubstituted pyridine core. nih.gov Starting from a dihalogenated pyridine, such as 2-bromo-4-iodopyridine, selective cross-coupling reactions can be employed. researchgate.net

| Catalyst System | Reactant 1 | Reactant 2 | Product | Reference |

| Pd(PPh₃)₄ / CuI | 2-Bromo-4-iodopyridine | Terminal alkyne | 2-Bromo-4-alkynylpyridine | researchgate.net |

| Pd(OAc)₂ / SPhos | 2-Bromo-4-iodopyridine | Arylboronic acid | 2-Bromo-4-arylpyridine | researchgate.net |

| RuCl₂(p-cymene)₂ | Acetophenone | Ammonium acetate | 2,4-Diarylpyridine | nih.gov |

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

The resulting functionalized pyridines can then be further elaborated to introduce the required hydroxymethyl and aldehyde groups. For example, an alkynyl group at the 4-position can be hydrated to a ketone and then reduced, while the bromo group at the 2-position can be converted to a hydroxymethyl group via a Grignard reaction followed by reaction with formaldehyde (B43269).

Organocatalytic Transformations in Synthesis

Organocatalysis offers a metal-free alternative for various transformations, often with high enantioselectivity. While direct organocatalytic synthesis of this compound has not been extensively reported, principles from related reactions can be applied.

For instance, organocatalytic methods for the α-hydroxymethylation of aldehydes and ketones are well-established. ucl.ac.be While these typically involve carbonyl compounds as substrates, the development of novel organocatalysts could potentially enable the direct hydroxymethylation of a pyridine derivative.

A plausible, though currently speculative, organocatalytic approach could involve the activation of a 2-methylpyridine (B31789) derivative by an organocatalyst to facilitate a reaction with a formaldehyde equivalent, leading to the formation of the hydroxymethyl group.

Asymmetric Synthesis Approaches to Chiral Analogues of this compound

The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of this compound itself is well-established, the creation of its chiral analogues, where the hydroxymethyl group is attached to a stereogenic center, requires sophisticated asymmetric strategies. These approaches are crucial for investigating the potential stereospecific interactions of such analogues in biological systems. Although direct asymmetric synthesis of chiral analogues of this compound is not extensively documented, several powerful methodologies in asymmetric catalysis can be extrapolated for their effective synthesis.

The most logical precursors for chiral analogues of this compound are prochiral ketones, such as 4-acetyl-2-(hydroxymethyl)pyridine or its protected derivatives. The enantioselective reduction of the ketone functionality would then yield the desired chiral alcohol. The primary challenge in the asymmetric reduction of pyridyl ketones is the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can lead to catalyst deactivation or inhibition. acs.org However, significant progress has been made in overcoming this issue.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are among the most efficient methods for the enantioselective reduction of prochiral ketones. wikipedia.org These processes utilize chiral transition metal complexes, typically based on ruthenium, rhodium, or iridium, to deliver hydrogen to the carbonyl group in a stereocontrolled manner.

For the synthesis of chiral pyridyl alcohols, ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine ligand, have proven to be highly effective. nih.gov For instance, the asymmetric hydrogenation of various aryl ketones has been achieved with high enantioselectivity using Ru(II) complexes. A potential application to a prochiral precursor of a this compound analogue is illustrated by the successful reduction of other heteroaromatic ketones. nih.gov

Asymmetric transfer hydrogenation, often employing isopropanol (B130326) or formic acid as the hydrogen source, offers a practical alternative to high-pressure hydrogenation. Chiral catalysts, such as TsDPEN-Ru complexes, are well-established for the ATH of a wide range of ketones, including those with heterocyclic moieties. nih.gov

A hypothetical highly enantioselective synthesis of a chiral analogue could involve the asymmetric hydrogenation of a suitable prochiral ketone. The reaction conditions and expected outcomes, based on analogous transformations, are summarized in the table below.

| Prochiral Substrate (Example) | Catalyst System (Example) | Reducing Agent | Solvent | Typical Enantiomeric Excess (ee) | Reference Analogy |

|---|---|---|---|---|---|

| 1-(pyridin-4-yl)ethan-1-one derivative | (S)-TolBINAP/(R)-IPHAN–Ru | H₂ | Ethanol | >95% | nih.gov |

| 1-(pyridin-4-yl)ethan-1-one derivative | RuCl(S,S)-TsDpen | Isopropanol | Isopropanol | >98% | nih.gov |

| α-Chloroacetophenone derivative | Ru(OTf)(S,S)-TsDpen | H₂ | Methanol | ~96% | nih.gov |

Enzymatic Reductions

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the asymmetric reduction of ketones. Whole-cell systems using marine-derived fungi, for example, have been successfully employed for the asymmetric reduction of a variety of aromatic ketones to their corresponding chiral alcohols with excellent yields and enantioselectivities. nih.gov This approach avoids the use of heavy metals and often operates under mild conditions. The substrate scope of these biocatalysts can be broad, suggesting their potential applicability to prochiral precursors of this compound analogues.

Another enzymatic approach is the use of isolated ketoreductases (KREDs). These enzymes, often requiring a cofactor such as NADPH, can exhibit exquisite stereoselectivity. While a specific KRED for a this compound precursor has not been reported, the vast diversity of available KREDs makes it a promising avenue for exploration.

Lipase-Catalyzed Kinetic Resolution

An alternative to the asymmetric reduction of a prochiral ketone is the kinetic resolution of a racemic alcohol analogue of this compound. Lipase-catalyzed enantioselective acetylation is a well-established and scalable method for resolving racemic alcohols. For instance, Candida antarctica lipase (B570770) (CAL) has been used for the resolution of racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. acs.org This strategy could be readily adapted to a racemic analogue of this compound.

The following table outlines a potential kinetic resolution scheme.

| Racemic Substrate (Example) | Enzyme | Acylating Agent | Solvent | Products | Reference Analogy |

|---|---|---|---|---|---|

| rac-1-(pyridin-4-yl)ethanol derivative | Candida antarctica lipase (CAL) | Vinyl acetate | Diisopropyl ether | (R)-acetate and (S)-alcohol | acs.org |

Mechanistic Organic Chemistry of 2 Hydroxymethyl Isonicotinaldehyde and Its Reactivity

Reaction Mechanisms of the Aldehyde Functionality: Nucleophilic Additions and Condensations

The aldehyde group in 2-(Hydroxymethyl)isonicotinaldehyde is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. sketchy.comkhanacademy.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. This increased reactivity is attributed to less steric hindrance and a greater partial positive charge on the carbonyl carbon in aldehydes. sketchy.comkhanacademy.orglibretexts.org

Common nucleophilic addition reactions involving aldehydes include:

Hydrate, Hemiacetal, and Acetal Formation: In the presence of water or alcohols, aldehydes can form hydrates (geminal diols), hemiacetals, and acetals. sketchy.com These reactions are typically reversible. sketchy.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be a precursor for the synthesis of other organic molecules. sketchy.com

Grignard Reactions: Grignard reagents (organomagnesium compounds) readily add to the aldehyde, forming a secondary alcohol after an acidic workup. youtube.com

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Condensation reactions are another important class of reactions for aldehydes. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

Imine and Enamine Formation: Aldehydes react with primary amines to form imines and with secondary amines to form enamines. sketchy.com

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene. libretexts.org

2,4-Dinitrophenylhydrazine (Brady's Reagent) Test: This is a classic chemical test for aldehydes and ketones, resulting in the formation of a colored precipitate, which confirms the presence of a carbonyl group. libretexts.org

Reactivity of the Hydroxymethyl Group: Esterification, Oxidation, and Etherification Pathways

The hydroxymethyl group (-CH₂OH) on the pyridine (B92270) ring also provides a site for various chemical transformations.

Esterification: The hydroxymethyl group, being a primary alcohol, can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. masterorganicchemistry.comresearchgate.netyoutube.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, is an equilibrium process. masterorganicchemistry.comkhanacademy.org Using an excess of the alcohol or removing water as it forms can drive the reaction towards the ester product. masterorganicchemistry.com

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Etherification: The hydroxymethyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orggcwgandhinagar.comquimicaorganica.org This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. gcwgandhinagar.comuoanbar.edu.iq Furthermore, under acidic conditions often used for these reactions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq

Electrophilic substitution, when it does occur, is directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org This is because the carbocation intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.org Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation, which typically require harsh reaction conditions for pyridine. quimicaorganica.orgwikipedia.org Friedel-Crafts alkylation and acylation are generally not successful with pyridine because the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org

An alternative strategy to functionalize the pyridine ring is to first convert it to pyridine N-oxide. wikipedia.org The N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. libretexts.org The hydroxymethyl group of this compound can be a source of radicals. For instance, the hydroxymethyl radical (•CH₂OH) can be generated and its reactions studied. rsc.orgosti.gov These radicals can add to other molecules, such as nitrobenzene. rsc.orgosti.gov

The study of radical reactions often employs techniques like pulse radiolysis to generate and observe the transient radical species. rsc.orgosti.gov Radical traps can also be used to detect short-lived radical intermediates, providing mechanistic insights. nih.gov

Rearrangement Reactions and Tautomerism Studies

Rearrangement reactions involve the migration of an atom or group within a molecule. A common type of rearrangement is a carbocation rearrangement, where a less stable carbocation rearranges to a more stable one, often through a hydride or alkyl shift. youtube.com While not specific examples involving this compound are readily available, the principles of carbocation stability would govern any potential rearrangements of intermediates formed during its reactions.

Tautomerism is a form of isomerism where isomers can interconvert through a chemical reaction. For this compound, keto-enol tautomerism of the aldehyde group is a possibility, although the equilibrium generally lies far to the side of the more stable carbonyl form. masterorganicchemistry.com

The Boekelheide reaction is a notable rearrangement involving pyridine derivatives. It is the rearrangement of α-picoline-N-oxides into hydroxymethylpyridines. wikipedia.org This reaction proceeds via a [3.3]-sigmatropic rearrangement after acylation of the N-oxide. wikipedia.org

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Kinetic and thermodynamic studies are crucial for understanding the mechanisms and feasibility of chemical reactions. numberanalytics.comwikipedia.org

Kinetics focuses on the rates of reactions. The rate law of a reaction provides information about the molecularity of the rate-determining step. numberanalytics.comdalalinstitute.com For instance, many electrophilic aromatic substitution reactions follow second-order kinetics. dalalinstitute.com

Thermodynamics deals with the energy changes in a reaction. The Gibbs free energy change (ΔG°) indicates the spontaneity of a reaction, with a negative value favoring the products. lumenlearning.com The enthalpy change (ΔH°) reflects the heat absorbed or released, and the entropy change (ΔS°) relates to the change in disorder. lumenlearning.com For example, the hydrogenation of pyridine derivatives is an exothermic process. researchgate.net The bond dissociation energy (BDE) is a key thermodynamic parameter in radical reactions, indicating the energy required for homolytic bond cleavage. lumenlearning.com

Derivatization Strategies and Functionalization of this compound

The chemical versatility of this compound, a substituted pyridine derivative, stems from its two reactive functional groups: an aldehyde and a hydroxymethyl group. These sites allow for a wide range of chemical modifications, enabling the synthesis of diverse molecular architectures for various applications in medicinal chemistry, materials science, and catalysis. This article explores the strategic derivatization and functionalization of this compound, focusing on reactions involving the aldehyde and hydroxymethyl moieties.

Applications of 2 Hydroxymethyl Isonicotinaldehyde in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Natural Products Scaffolds

Natural products provide a rich source of structurally diverse and biologically validated scaffolds for drug discovery. nih.gov The synthesis of these complex molecules often relies on the use of chiral or polyfunctional building blocks that can be elaborated into the final core structure. While direct total syntheses commencing from 2-(Hydroxymethyl)isonicotinaldehyde are not extensively documented, its structural features make it a compelling precursor for certain classes of natural products, particularly those containing a substituted pyridine (B92270) core.

The structure of this compound shares key features with pyridoxal (B1214274), a form of vitamin B6, which is a vital cofactor in numerous metabolic pathways. nih.gov Both molecules possess a pyridine ring substituted with a formyl group (or a group readily converted to it) and a hydroxymethyl group. This similarity suggests its potential utility in the synthesis of vitamin B6 analogs or other enzyme inhibitors. The aldehyde function can participate in crucial carbon-carbon bond-forming reactions, while the hydroxymethyl group can be used to introduce ether or ester linkages, common motifs in polyketide and alkaloid natural products. nih.gov

Table 1: Structural Comparison of this compound and Pyridoxal

| Feature | This compound | Pyridoxal |

| Core Structure | Pyridine | Pyridine |

| Position 4 | Aldehyde (-CHO) | Aldehyde (-CHO) |

| Position 2 | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) |

| Position 3 | Hydrogen (-H) | Hydroxyl (-OH) |

| Position 5 | Hydrogen (-H) | Hydroxymethyl (-CH₂OH) |

This table highlights the strategic placement of functional groups that makes this compound a potential starting point for building scaffolds analogous to natural cofactors.

Utilization in Heterocyclic Chemistry for Novel Ring Systems

The development of new synthetic methodologies to access functionalized heterocyclic compounds is of critical importance for medicinal chemistry. researchgate.net this compound is an ideal substrate for constructing novel fused or linked heterocyclic systems due to its dual reactivity.

The aldehyde group is a gateway to a multitude of classical condensation reactions. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoline derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazolines. researchgate.net Furthermore, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in reactions like the Knoevenagel condensation, can lead to highly functionalized pyridyl-alkenes, which are precursors for further cyclizations.

The hydroxymethyl group offers a secondary site for reaction. It can be used as a nucleophile or, after conversion to a leaving group (e.g., a tosylate or halide), as an electrophile. This allows for intramolecular cyclization reactions to form fused ring systems. For example, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the hydroxymethyl group to create dihydropyran or dihydropyridine (B1217469) rings fused to the starting pyridine core. This strategy is conceptually similar to syntheses that build complex heterocycles like isoquinolines from hydroxymethyl-substituted precursors. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reactant(s) | Initial Reaction Type | Resulting Heterocycle (Class) |

| Hydrazine Hydrate | Condensation | Pyridyl-pyrazoline |

| Hydroxylamine | Condensation | Pyridyl-isoxazoline |

| Ethyl Cyanoacetate | Knoevenagel Condensation | Functionalized Pyridyl-alkene |

| 1,3-Diketone | Multicomponent Reaction | Fused Dihydropyridine |

| Intramolecular (after modification) | Cyclization | Fused Pyridopyran |

Building Block for Macrocyclic Compounds and Supramolecular Structures

Macrocycles are large cyclic molecules that are central to supramolecular chemistry and have applications as catalysts, ionophores, and drug delivery systems. nih.govnih.gov Their synthesis often involves the strategic linking of bifunctional building blocks. The distinct reactivity of the aldehyde and alcohol groups in this compound allows it to be incorporated into macrocyclic frameworks through stepwise or one-pot procedures.

Table 3: Hypothetical Macrocyclization Strategy

| Step | Reaction | Role of this compound | Intermediate/Product |

| 1 | Williamson Ether Synthesis | Acts as nucleophile (alcohol) with a dihaloalkane. | Dimer with two pyridine units linked by an alkyl chain, with free aldehyde groups. |

| 2 | McMurry Coupling | Acts as electrophile (aldehyde). | Intramolecular coupling of the two aldehyde groups to form a C=C bond, closing the macrocycle. |

| Result | A macrocycle containing two pyridine units and two ether linkages. |

Application in Divergent Synthesis Libraries for Chemical Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules for high-throughput screening. rsc.org The goal is to start from a common core and "diverge" into various molecular scaffolds. This compound is an excellent starting scaffold for a DOS campaign because its two functional groups can be independently and selectively modified.

A divergent approach could begin with the selective reaction of one functional group, followed by a variety of reactions on the second group. For example:

Aldehyde First: The aldehyde can be converted into an array of different functional groups via reactions such as reductive amination, Grignard additions, or Wittig reactions. Each of these products, now bearing a modified side chain at position 4, still contains the free hydroxymethyl group at position 2, which can then be subjected to a second round of diversification (e.g., acylation, oxidation, or etherification).

Alcohol First: The hydroxymethyl group can be protected, allowing for extensive chemistry to be performed on the aldehyde. Alternatively, it can be oxidized to a carboxylic acid, which opens up another set of diversification reactions via amide bond formation.

This strategy allows for the rapid generation of a large library of analogs from a single, readily available starting material, increasing the efficiency of discovering new biologically active compounds. nih.gov

Table 4: Example of a Divergent Synthesis Plan

| Starting Material | Pathway A (Aldehyde First) | Pathway B (Alcohol First) |

| This compound | 1. Reductive amination with various amines. 2. Acylation of the hydroxymethyl group with various acid chlorides. | 1. Oxidation of the hydroxymethyl group to a carboxylic acid. 2. Amide coupling with a library of amines. |

| Resulting Library | 4-(Aminomethyl)-2-(acyloxymethyl)pyridines | 4-Formylpyridine-2-carboxamides |

Strategic Integration into Retrosynthetic Pathways for Target Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target to simpler, commercially available precursors. fiveable.melibretexts.orgpressbooks.pub In this process, the target molecule is broken down at key bonds ("disconnections") to reveal simpler precursor structures, or "synthons."

This compound represents a valuable synthetic precursor that would be identified during the retrosynthetic analysis of a complex target containing a 2,4-disubstituted pyridine ring. The presence of a pyridine-CH(OH)-R moiety or a pyridine-CH₂-O-R structure in a target molecule would immediately suggest a disconnection that leads back to this compound.

Disconnection 1 (C-C Bond): A secondary alcohol adjacent to the pyridine C4 position can be disconnected via a Grignard-type reaction. The retrosynthetic step would break the C-C bond, revealing the aldehyde of our precursor and an organometallic Grignard reagent.

Disconnection 2 (C-O Bond): An ether linkage at the C2-methyl position can be disconnected via a Williamson ether synthesis. This reveals the hydroxymethyl group of our precursor and an alkyl halide.

By identifying this compound as a key precursor during the planning phase, chemists can design more efficient and convergent synthetic routes. researchgate.net

Table 5: Retrosynthetic Analysis Example

| Target Molecule Moiety | Retrosynthetic Disconnection | Precursors Revealed |

| Pyridin-4-yl(phenyl)methanol | C-C bond at C4 | This compound + Phenylmagnesium bromide |

| 2-(Benzyloxymethyl)-4-formylpyridine | C-O bond at C2-methyl | This compound + Benzyl bromide |

Theoretical and Computational Chemistry Studies of 2 Hydroxymethyl Isonicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT studies on 2-(Hydroxymethyl)isonicotinaldehyde would focus on optimizing its molecular geometry to find the most stable three-dimensional structure.

From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. Common DFT functionals that would be employed for such a study include B3LYP and PBE, often paired with basis sets like 6-311G(d,p) or def2-TZVP to ensure reliable results. researchgate.nethu-berlin.de

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Unit |

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Note: This table illustrates the type of data generated from DFT studies. Specific values require dedicated computational research.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. aps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions, especially for spectroscopic properties. arxiv.org

For this compound, ab initio calculations would be instrumental in predicting its vibrational (infrared) and electronic (UV-Vis) spectra. nih.govnih.gov By calculating the electronic excited states, these methods can forecast the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions within the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds connecting the hydroxymethyl and aldehyde groups to the pyridine (B92270) ring, MD simulations are essential for exploring its conformational landscape.

An MD simulation would model the molecule in a simulated environment, such as in a solvent like water, and track its atomic motions over nanoseconds or even microseconds. researchgate.netnih.gov The resulting trajectories provide detailed information about the molecule's preferred shapes (conformations), the energy barriers between them, and how the molecule's structure fluctuates under physiological conditions. nih.govmdpi.com This analysis helps identify the most stable and most likely conformations, which is crucial for understanding its biological activity and interaction with molecular targets like enzymes. biorxiv.org

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, computational studies could model its oxidation to isonicotinic acid or its reduction to a diol. Such studies would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products. researchgate.net This provides a detailed, atomistic picture of the reaction pathway, revealing which bonds are broken and formed and in what sequence. These insights are fundamental for optimizing reaction conditions and designing catalysts. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data. bohrium.com

NMR Spectroscopy: Quantum chemical methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netnmrdb.org These predictions are achieved by first performing a conformational analysis (often with MD) to identify all significant conformers in solution. The NMR parameters are then calculated for each conformer and averaged based on their Boltzmann populations to yield a final predicted spectrum. compchemhighlights.org This process is invaluable for confirming the structure of a synthesized compound.

IR Spectroscopy: Theoretical infrared (IR) spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. chemrxiv.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde or the O-H bond in the hydroxymethyl group. While raw harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with measured spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.netornl.gov The calculations yield excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks, respectively. This allows for the assignment of observed spectral features to specific electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | [Value] ppm |

| ¹H NMR | Chemical Shift (CHO) | [Value] ppm |

| IR | Vibrational Frequency (C=O stretch) | [Value] cm⁻¹ |

| IR | Vibrational Frequency (O-H stretch) | [Value] cm⁻¹ |

| UV-Vis | λmax | [Value] nm |

Note: This table is illustrative. Actual values are dependent on the specific computational method and level of theory used.

Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com

If this compound were part of a library of related compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.gov The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors like HOMO/LUMO energies. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a subset of these descriptors with the observed activity. mdpi.com The resulting QSAR model can be used to predict the activity of new, untested compounds and to provide insights into the structural features that are most important for the desired biological effect. researchgate.net

Catalytic Applications Involving 2 Hydroxymethyl Isonicotinaldehyde

Organocatalysis via the Aldehyde Functionality

The aldehyde group is the cornerstone of the organocatalytic potential of 2-(Hydroxymethyl)isonicotinaldehyde. Aldehydes can act as effective catalysts in a variety of reactions, often mimicking enzymatic systems. nih.gov The electrophilicity of the aldehyde's carbonyl carbon allows it to reversibly interact with nucleophiles, such as amines, to form key intermediates. nih.gov

A primary mechanism through which this compound can exert its catalytic activity is through the formation of an aldimine or Schiff base intermediate with primary amine substrates. nih.gov This process is central to the function of pyridoxal (B1214274) phosphate (B84403) (PLP), a natural aldehyde-containing coenzyme to which this compound is structurally analogous. tubitak.gov.tr The formation of this imine activates the substrate for a range of subsequent transformations, including transamination, decarboxylation, and racemization, by acting as an "electron sink" to stabilize negative charges that develop in reaction intermediates. tubitak.gov.tr

Furthermore, aldehydes have been shown to catalyze reactions like hydroamination and hydration. nih.govsigmaaldrich.com In these roles, the aldehyde catalyst can form a temporary tether with substrates, facilitating intramolecular reactions that would otherwise be challenging. For instance, in the hydration of amides, the hydroxyl group of the hemiaminal intermediate formed from the aldehyde and substrate can activate the amide for nucleophilic attack by water. nih.gov The proximate hydroxymethyl group on the pyridine (B92270) ring of this compound could potentially play a cooperative role in such catalytic cycles, for example, by acting as an intramolecular proton shuttle or through hydrogen bonding to stabilize transition states.

Metal-Catalyzed Reactions Employing this compound as a Ligand

The structure of this compound, featuring a pyridine nitrogen and a hydroxyl oxygen, makes it an excellent candidate for a bidentate N,O-ligand in coordination chemistry. Such ligands are crucial in transition metal catalysis, influencing the metal center's electronic properties, stability, and steric environment, thereby controlling the catalyst's activity and selectivity. nih.gov

Asymmetric Catalysis with Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis. By introducing chirality, for example, through the enantioselective modification of its functional groups or by using chiral starting materials for its synthesis, new ligands can be developed to control the stereochemical outcome of reactions.

The effectiveness of chiral pyridine-based ligands is well-documented. Chiral 2-hydroxymethylpyridines derived from natural products like fenchol (B156177) and menthol (B31143) have been successfully used as catalysts for the enantioselective addition of terminal alkynes to aldehydes, producing chiral propargylic alcohols with high yields and enantiomeric excesses. nih.gov Similarly, chiral pyridine bis(oxazoline) ligands are effective in nickel-catalyzed asymmetric cross-coupling reactions. nih.gov These examples highlight the potential of chiral derivatives of this compound to serve as ligands in a wide array of metal-catalyzed asymmetric transformations, including aldol (B89426) reactions, alkenylations, and hydroformylation. nih.govthieme-connect.deorganic-chemistry.org

Table 1: Examples of Asymmetric Reactions Using Chiral Pyridine-Type Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Stereoselectivity |

| Alkyne Addition to Aldehydes | Zinc | Chiral 2-Hydroxymethylpyridine | Up to 85% ee |

| Alkenylation of Ketimines | Nickel(II) | Chiral Bis(oxazoline) (BOX) | Up to >99% ee thieme-connect.de |

| Negishi Cross-Coupling | Nickel | Chiral Pyridine Bis(oxazoline) | High ee nih.gov |

| Hydroformylation | Rhodium | Chiral Encapsulated Ligand | High ee nih.gov |

Cross-Coupling Reactions

In cross-coupling reactions, which are fundamental to modern synthetic chemistry, the ligand plays a pivotal role in the catalytic cycle. Pyridine-containing ligands are known to be effective in various palladium- and nickel-catalyzed couplings. nih.govnih.govnih.gov this compound can act as a bidentate ligand, where the pyridine nitrogen and the hydroxyl oxygen coordinate to the metal center. This chelation can stabilize the catalytic species and modulate its reactivity.

For instance, in palladium-catalyzed reactions, the coordination of a pyridyl group can direct C-H activation or influence the transmetalation step. nih.govnih.gov Research on (2-pyridyl)silanes in palladium-catalyzed cross-coupling demonstrates the strong influence of the pyridine moiety on the reaction pathway. nih.govnih.gov While specific studies employing this compound as a ligand in major cross-coupling reactions like Suzuki, Heck, or Negishi are not extensively documented, the established success of related pyridine derivatives suggests its potential utility. Its bidentate nature could provide robust catalysts for challenging transformations. nih.govtubitak.gov.trnih.gov

Hydrogenation and Oxidation Catalysis

The pyridine-N and hydroxyl-O donor sites of this compound make it a suitable ligand for metals active in hydrogenation and oxidation catalysis, such as cobalt, manganese, and iron.

In the realm of hydrogenation, cobalt complexes with pyridine-based pincer ligands have been shown to be highly active precatalysts for the hydrogenation of even sterically hindered alkenes. nih.gov Structurally related iron complexes containing a 2-acylmethyl-6-hydroxymethylpyridine ligand have been investigated as models for the active site of [Fe]-hydrogenases, enzymes that catalyze the reversible hydrogenation of protons. nih.gov

For oxidation catalysis, manganese complexes with 2-pyridylmethyl pendant-armed ligands have been identified as potential mild oxidation catalysts, using hydrogen peroxide as the oxidant. umn.edu The ligand framework is crucial for stabilizing the high-valent metal-oxo species that are often the active oxidants in these reactions. Heterogeneous catalysts based on metal complexes intercalated in supports have also shown efficacy in the liquid-phase oxidation of organic substrates like phenol. tubitak.gov.trrsc.org The ability of this compound to form stable complexes with biologically relevant metals like Mn(II), Fe(II), and Cu(II) makes it a promising candidate for developing new oxidation catalysts. umn.edu

Biomimetic Catalysis Inspired by this compound Structures

The most compelling application of this compound in catalysis lies in its role as a biomimetic of pyridoxal phosphate (PLP), the active form of vitamin B6. tubitak.gov.tr PLP is a versatile coenzyme that catalyzes a vast number of reactions involving amino acids in all organisms. The catalytic power of PLP stems from the combination of its aldehyde group, pyridine ring, and hydroxyl group, the very same functionalities present in this compound.

PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, and beta/gamma-elimination. nih.gov The catalytic cycle universally begins with the formation of a Schiff base (an external aldimine) between the aldehyde group of PLP and the amino group of an amino acid substrate. tubitak.gov.tr The protonated pyridine ring of PLP then acts as an electron sink, stabilizing the carbanionic intermediates formed upon cleavage of one of the bonds to the α-carbon of the amino acid. tubitak.gov.tr

This compound can mimic this behavior in non-enzymatic model systems. It can catalyze transamination reactions with amino acids in the absence of an enzyme, demonstrating that the coenzyme structure itself is the primary source of catalytic power. These biomimetic models are invaluable for studying the detailed mechanisms of PLP-dependent enzymes. nih.govnih.gov Furthermore, inspiration from these natural systems has led to the development of synthetic catalysts for a range of transformations, including the degradation of nerve agents by zirconium-based metal-organic frameworks that mimic metalloenzymes. nih.gov

Table 2: Comparison of Functional Groups in PLP and this compound

| Functional Group | Pyridoxal Phosphate (PLP) | This compound | Catalytic Role |

| Aldehyde | Present | Present | Forms Schiff base with substrate tubitak.gov.tr |

| Pyridine Ring | Present (with phosphate) | Present | Acts as an electron sink; tunes reactivity tubitak.gov.tr |

| Hydroxyl Group | Present (phenolic) | Present (methylol) | Intramolecular catalysis; hydrogen bonding nih.gov |

Photocatalysis and Electrocatalysis Applications

The electronic properties of the pyridine ring system in this compound make it and its metal complexes suitable for applications in photocatalysis and electrocatalysis. The pyridine moiety can participate in electron transfer processes and stabilize catalytically active metal centers in various oxidation states.

In electrocatalysis, complexes featuring hydroxymethylpyridine ligands have been explored as molecular catalysts for key energy-related reactions. For example, iron complexes with a (2-acylmethyl-6-hydroxymethyl-pyridine) ligand function as biomimetic models of [Fe]-hydrogenase and are active catalysts for the electrochemical reduction of protons to hydrogen gas (H₂). nih.gov In such systems, the pendant hydroxymethyl group can act as a proton relay, facilitating the transfer of protons to the metal's active site. Nickel complexes with related pyridine-thiolate ligands have also shown remarkable activity in the electrocatalytic reduction of CO₂ to hydrocarbons.

In the field of photocatalysis, transition metal complexes with pyridine-based ligands, such as 2,2'-bipyridine, are widely used as photosensitizers and catalysts. These complexes can absorb visible light and initiate redox reactions. While direct photocatalytic applications of this compound are not widely reported, its ability to form stable complexes suggests it could be incorporated into photocatalytic systems. For example, it could serve as a ligand in a system where a photocatalyst generates a reactive species that is then harnessed by the metal complex for a specific transformation.

Chemical Biology and Probe Development Based on 2 Hydroxymethyl Isonicotinaldehyde Excluding Clinical Applications

Design and Synthesis of Fluorescent Probes

The aldehyde functionality of 2-(Hydroxymethyl)isonicotinaldehyde makes it a potential candidate for the development of fluorescent probes. Aldehydes are known to react with various nucleophiles, such as hydrazines and amines, to form hydrazones and imines, respectively. This reaction can be exploited in probe design, where the formation of the C=N bond can lead to a change in the electronic properties of a fluorophore, resulting in a "turn-on" or "turn-off" fluorescent signal. For instance, probes for detecting aldehydes have been developed based on fluorophores like boron dipyrromethene (BODIPY) and rhodamine, where an amino group on the fluorophore reacts with an aldehyde to produce a fluorescent response. mdpi.com

However, a detailed search of scientific databases yields no specific examples of fluorescent probes that have been synthesized using this compound as a core building block. The synthesis of such probes would likely involve the condensation of this compound with a suitable amino-functionalized fluorophore. The resulting probe's photophysical properties, such as absorption and emission wavelengths and quantum yield, would need to be characterized to assess its utility.

Development of Activity-Based Probes (ABPs) for Enzyme Studies

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in complex biological systems. nih.govnih.gov These probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection. stanford.edu The aldehyde group of this compound could potentially serve as a warhead for certain classes of enzymes. For example, aldehyde dehydrogenases are a class of enzymes that are targeted by aldehyde-containing molecules. rsc.org

Construction of Chemical Tools for Target Identification

The identification of the cellular targets of small molecules is a crucial step in drug discovery and chemical biology. Chemical probes based on a bioactive molecule can be used to pull down their protein targets from cell lysates. The aldehyde group of this compound could be utilized in the construction of such tools. For instance, if this compound were found to have a specific biological activity, a chemical probe could be synthesized by attaching an affinity tag (like biotin) to the hydroxymethyl group via a linker.

This probe could then be incubated with cell lysates, and any proteins that bind to the this compound moiety could be captured on streptavidin beads and subsequently identified by mass spectrometry. This approach would be invaluable for elucidating the mechanism of action of this compound. However, no such studies have been reported to date.

Imaging Agents for in vitro or ex vivo Biological Systems

Fluorescently tagged molecules can be used as imaging agents to visualize biological processes and structures in vitro (in cultured cells) or ex vivo (in tissue samples). An imaging agent based on this compound would require the attachment of a fluorophore. This could be achieved by modifying the hydroxymethyl group.

The resulting fluorescent conjugate could then be used to study the localization and dynamics of the molecule within cells or tissues, provided it has a specific target or cellular interaction. The development of such imaging agents is contingent on first establishing a biological activity or target for this compound. As with the other areas discussed, there is currently no published research describing the use of this compound as an imaging agent.

Future Research Directions and Emerging Trends for 2 Hydroxymethyl Isonicotinaldehyde

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Furthermore, AI and ML can be instrumental in predicting the properties of novel derivatives of 2-(Hydroxymethyl)isonicotinaldehyde. By developing quantitative structure-activity relationship (QSAR) models, researchers can forecast the biological activity or material properties of yet-to-be-synthesized compounds, thereby prioritizing experimental efforts. ljmu.ac.uknih.gov This predictive power accelerates the discovery of new molecules with desired functionalities, a process that is particularly relevant in drug discovery and materials science. ljmu.ac.ukresearchgate.net The application of automated machine learning (AutoML) methods can further streamline the development of predictive models for properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), a crucial step in pharmaceutical development. nih.gov

Table 1: Potential Applications of AI/ML in the Chemistry of this compound

| Application Area | Specific AI/ML Tool/Technique | Potential Impact on this compound Research |

| Chemical Synthesis | Retrosynthesis Algorithms | Discovery of novel, more efficient synthetic routes. |

| Reaction Condition Optimization | Increased yield and reduced waste in production. | |

| Drug Discovery | QSAR Modeling | Prediction of biological activity for new derivatives. |

| AutoML for ADMET Prediction | Faster identification of drug candidates with favorable properties. | |

| Materials Science | Property Prediction | Design of new materials with tailored electronic or optical properties. |

Exploration of Novel Photophysical Properties

The photophysical properties of pyridine (B92270) derivatives are of significant interest for applications in sensing, imaging, and optoelectronics. Future research is poised to explore the unique photophysical characteristics of this compound and its derivatives. The inherent electronic structure of the pyridine ring, combined with the electron-donating hydroxymethyl group and the electron-withdrawing aldehyde group, may give rise to interesting fluorescence and phosphorescence behaviors. mdpi.comnih.gov

Studies on similar functionalized aromatic systems have shown that the nature and position of substituents can significantly influence absorption and emission spectra, quantum yields, and excited-state lifetimes. mdpi.comresearchgate.net For this compound, research could focus on how its functional groups affect intramolecular charge transfer (ICT) states, which are often responsible for environmentally sensitive fluorescence. This could lead to the development of novel fluorescent probes for detecting specific analytes or changes in the microenvironment. Furthermore, the coordination of metal ions to the pyridine nitrogen and the aldehyde oxygen could modulate the photophysical properties, opening avenues for the creation of new luminescent metal complexes. nih.gov

Development of New Material Science Applications

The structural motifs present in this compound make it a promising candidate for the development of new materials with advanced applications. Its ability to act as a ligand for metal ions suggests its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. semanticscholar.org These materials are known for their high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. The functional groups of this compound could be exploited to create MOFs with specific active sites, for instance, for the catalytic conversion of substrates.

Moreover, the hydroxymethyl group can be used for polymerization reactions, leading to the formation of novel polymers with tailored properties. For example, it could be incorporated into polyester (B1180765) or polyurethane backbones, similar to how other bio-based diols like 2,5-bis(hydroxymethyl)furan are used to create sustainable plastics. unibo.it The resulting polymers could exhibit unique thermal, mechanical, and degradation properties, making them suitable for a range of applications from packaging to biomedical devices.

Role in Sustainable Chemistry and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial processes. uniroma1.itrsc.orgrsc.org Future research on this compound is likely to focus on developing more sustainable synthesis methods and exploring its use in environmentally benign applications. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rsc.orgrsc.org For instance, the use of microwave-assisted synthesis or biocatalysis could offer more sustainable alternatives to traditional synthetic methods.

In the context of a circular economy, this compound could be explored as a building block for recyclable or biodegradable materials. As previously mentioned, its incorporation into polymers could lead to materials that can be chemically or enzymatically broken down into their constituent monomers, which can then be reused. This approach aligns with the goal of reducing plastic waste and creating a more sustainable material lifecycle.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The intersection of nanotechnology and supramolecular chemistry offers exciting opportunities for the application of this compound. In nanotechnology, this compound could be used to functionalize nanoparticles, imparting specific properties such as biocompatibility, targeting capabilities, or catalytic activity. For instance, its ability to chelate metal ions could be used to anchor it to the surface of gold or iron oxide nanoparticles.

In supramolecular chemistry, the directional hydrogen bonding and coordination capabilities of this compound make it an excellent candidate for the construction of self-assembling systems. core.ac.ukdeepdyve.comnih.gov It could be used to create macrocycles, cages, and other complex architectures through non-covalent interactions. core.ac.uk These supramolecular assemblies could find applications as sensors, drug delivery vehicles, or catalysts. For example, a supramolecular sensor array incorporating derivatives of this compound could be designed for the detection of specific analytes in complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.